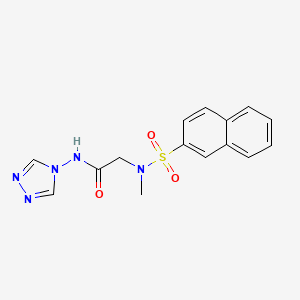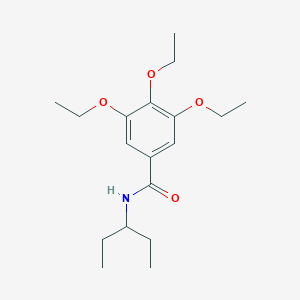![molecular formula C13H17ClN2O3S B5712008 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CP-122,288, is a potent and selective antagonist for the dopamine D3 receptor. The compound has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
Mechanism of Action
1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide selectively binds to the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activation of this receptor, this compound reduces the rewarding effects of drugs of abuse and decreases the motivation to seek out these substances.
Biochemical and Physiological Effects:
In addition to its effects on drug-seeking behavior, this compound has also been shown to modulate other neurotransmitter systems in the brain. Specifically, the compound has been shown to increase the release of acetylcholine and glutamate, which are involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, the compound's potency and selectivity may also make it difficult to study its effects in more complex systems, such as in vivo models.
Future Directions
There are several potential future directions for research on 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more selective and potent compounds that target the dopamine D3 receptor. Additionally, further studies are needed to determine the long-term effects of this compound on brain function and behavior. Finally, the compound's potential therapeutic applications in other areas, such as Alzheimer's disease and Parkinson's disease, should be explored.
Synthesis Methods
The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 1-(2-chlorobenzyl)piperidine with sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. In animal studies, the compound has been shown to reduce drug-seeking behavior and prevent relapse in models of cocaine and nicotine addiction. Additionally, this compound has been shown to improve cognitive function in models of schizophrenia.
properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-12-4-2-1-3-11(12)9-20(18,19)16-7-5-10(6-8-16)13(15)17/h1-4,10H,5-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXMTWKWYJBSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)


![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)

![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)

![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)